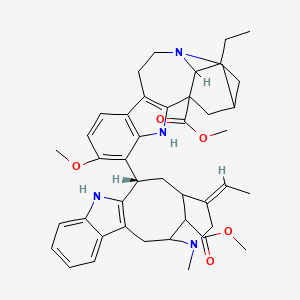
Conodurine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Conodurine is a monoterpenoid indole alkaloid isolated from the plant Tabernaemontana corymbosa. It is known for its biological activities, particularly as an acetylcholinesterase and butyrylcholinesterase inhibitor . This compound has garnered interest due to its potential therapeutic applications and unique chemical structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Conodurine involves several steps, typically starting from simpler indole derivatives. The process includes:
Formation of the indole core: This is achieved through Fischer indole synthesis or other indole-forming reactions.
Functionalization: Introduction of various functional groups to the indole core, often through electrophilic substitution reactions.
Cyclization: Formation of the monoterpenoid structure through cyclization reactions, which may involve Lewis acids or other catalysts.
Industrial Production Methods: Industrial production of this compound is less common due to its complex structure. extraction from natural sources, such as Tabernaemontana corymbosa, remains a viable method. This involves:
Plant cultivation: Growing the plant under controlled conditions.
Extraction: Using solvents like methanol or ethanol to extract the alkaloids.
Purification: Employing chromatographic techniques to isolate this compound from other compounds.
Análisis De Reacciones Químicas
Types of Reactions: Conodurine undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form different derivatives, often using reagents
Propiedades
Fórmula molecular |
C43H52N4O5 |
|---|---|
Peso molecular |
704.9 g/mol |
Nombre IUPAC |
methyl 17-ethyl-5-[(12S,15Z)-15-ethylidene-18-methoxycarbonyl-17-methyl-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraen-12-yl]-6-methoxy-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4(9),5,7-tetraene-1-carboxylate |
InChI |
InChI=1S/C43H52N4O5/c1-7-24-17-23-20-43(42(49)52-6)39-28(15-16-47(21-23)40(24)43)27-13-14-34(50-4)36(38(27)45-39)31-18-29-25(8-2)22-46(3)33(35(29)41(48)51-5)19-30-26-11-9-10-12-32(26)44-37(30)31/h8-14,23-24,29,31,33,35,40,44-45H,7,15-22H2,1-6H3/b25-8+/t23?,24?,29?,31-,33?,35?,40?,43?/m0/s1 |
Clave InChI |
QJHYXWBJZHUJGS-UUKBDJSFSA-N |
SMILES |
CCC1CC2CC3(C1N(C2)CCC4=C3NC5=C4C=CC(=C5C6CC7C(C(CC8=C6NC9=CC=CC=C89)N(CC7=CC)C)C(=O)OC)OC)C(=O)OC |
SMILES isomérico |
CCC1CC2CC3(C1N(C2)CCC4=C3NC5=C4C=CC(=C5[C@@H]6CC\7C(C(CC8=C6NC9=CC=CC=C89)N(C/C7=C\C)C)C(=O)OC)OC)C(=O)OC |
SMILES canónico |
CCC1CC2CC3(C1N(C2)CCC4=C3NC5=C4C=CC(=C5C6CC7C(C(CC8=C6NC9=CC=CC=C89)N(CC7=CC)C)C(=O)OC)OC)C(=O)OC |
Sinónimos |
conodurine |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


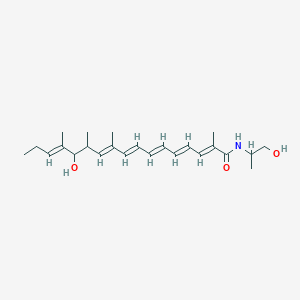
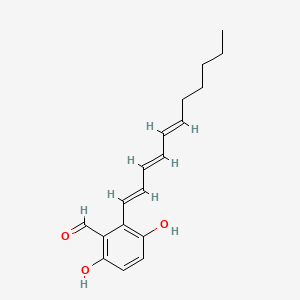
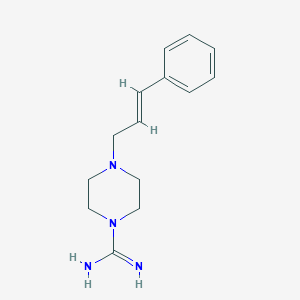


![(1R,2S,4R,5R,8R,9S,11S)-9-formyl-2-[[(2R,3S,4S,5R,6R)-3-hydroxy-5-methoxy-6-methyl-4-[(2Z,4E)-2-methylhexa-2,4-dienoyl]oxyoxan-2-yl]oxymethyl]-5-methyl-13-propan-2-yltetracyclo[7.4.0.02,11.04,8]tridec-12-ene-1-carboxylic acid](/img/structure/B1232962.png)

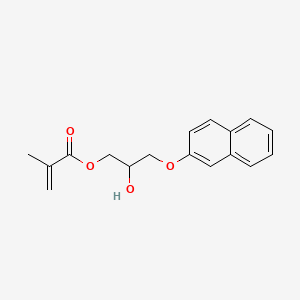

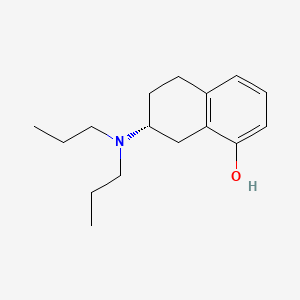
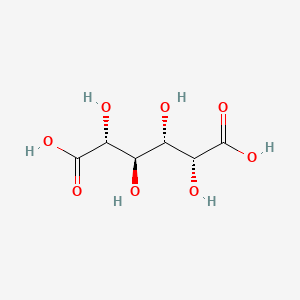

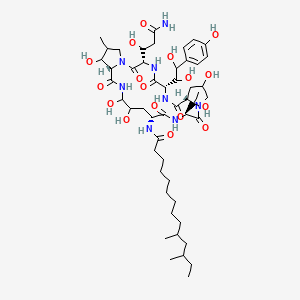
![Dimethyl 4-[2-(5-methyl-2-phenyl-4-oxazolyl)ethoxy]benzylmalonate](/img/structure/B1232977.png)
